molecular formula C7H14FN B1470355 2-Cyclopentyl-2-fluoroethan-1-amine CAS No. 1557628-21-3

2-Cyclopentyl-2-fluoroethan-1-amine

Cat. No. B1470355
M. Wt: 131.19 g/mol
InChI Key: JIKKSQDJMBUDJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Cyclopentyl-2-fluoroethan-1-amine is C7H14FN . Its InChI code is 1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H . The molecular weight is 167.65 g/mol .


Chemical Reactions Analysis

Amines, including 2-Cyclopentyl-2-fluoroethan-1-amine, can participate in a variety of chemical reactions. They can act as nucleophiles and react with carbonyl compounds to form imines . They can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .


Physical And Chemical Properties Analysis

2-Cyclopentyl-2-fluoroethan-1-amine is a solid substance . The CAS Number is 2098113-23-4 .

Scientific Research Applications

Optimization of Lennard‐Jones Parameters for Polar‐Neutral Compounds

Research has highlighted the importance of small functionalized organic molecules, such as amines and fluorine‐substituted compounds, in understanding the behavior of biomolecular systems in aqueous environments. A study by Chen, Yin, and MacKerell (2002) used a combined ab initio/empirical approach to optimize Lennard‐Jones (LJ) parameters for polar-neutral compounds, including amines and fluoroethanes. This optimization aids in accurately modeling interactions in pharmaceutical and biological compounds, showcasing the relevance of compounds like 2-Cyclopentyl-2-fluoroethan-1-amine in computational chemistry and drug design (Chen, Yin, & MacKerell, 2002).

Fluorination for Synthesis of Fluorinated Heterocycles

Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, using Selectfluor. This process facilitates the synthesis of fluorinated heterocycles with 1,3-disubstitution, highlighting the utility of fluorine in enhancing the properties of pharmaceutical compounds. The application of such methodologies can be extended to compounds like 2-Cyclopentyl-2-fluoroethan-1-amine for the development of novel therapeutic agents (Parmar & Rueping, 2014).

Amino Acid Prodrugs of Antitumor Benzothiazoles

Bradshaw et al. (2002) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, utilizing amino acid conjugation to improve drug solubility and bioavailability. This research demonstrates the potential of modifying compounds like 2-Cyclopentyl-2-fluoroethan-1-amine for therapeutic applications, particularly in enhancing the delivery and efficacy of antitumor agents (Bradshaw et al., 2002).

Synthesis of Novel Fluoropicolinate Herbicides

Johnson et al. (2015) reported on the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines, which includes the manipulation of fluoroalkyl groups for the development of agricultural chemicals. This synthesis pathway can be relevant for structurally related compounds, such as 2-Cyclopentyl-2-fluoroethan-1-amine, in creating new herbicide classes with improved efficacy and selectivity (Johnson et al., 2015).

properties

IUPAC Name

2-cyclopentyl-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKKSQDJMBUDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-fluoroethan-1-amine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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